molecular formula C13H15ClN2O2 B13559145 3-methyl-1H,2H,3H,4H,9H-pyrido[3,4-b]indole-3-carboxylic acid hydrochloride

3-methyl-1H,2H,3H,4H,9H-pyrido[3,4-b]indole-3-carboxylic acid hydrochloride

Cat. No.: B13559145
M. Wt: 266.72 g/mol
InChI Key: FODCRGBCMJUSOP-UHFFFAOYSA-N
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Description

3-methyl-1H,2H,3H,4H,9H-pyrido[3,4-b]indole-3-carboxylic acid hydrochloride is a complex organic compound belonging to the indole derivative family Indole derivatives are significant due to their presence in various natural products and their biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-1H,2H,3H,4H,9H-pyrido[3,4-b]indole-3-carboxylic acid hydrochloride typically involves multi-step organic reactions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with cyclohexanone under acidic conditions to form the indole core . This core can then be further functionalized to introduce the carboxylic acid and methyl groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to optimize yield and purity. The use of catalysts and controlled reaction conditions is crucial to ensure the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

3-methyl-1H,2H,3H,4H,9H-pyrido[3,4-b]indole-3-carboxylic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups, such as converting carboxylic acids to alcohols.

    Substitution: Electrophilic substitution reactions are common due to the aromatic nature of the indole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents such as halogens or nitrating agents can be used under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups onto the indole ring.

Scientific Research Applications

3-methyl-1H,2H,3H,4H,9H-pyrido[3,4-b]indole-3-carboxylic acid hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-methyl-1H,2H,3H,4H,9H-pyrido[3,4-b]indole-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. It may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-methyl-1H,2H,3H,4H,9H-pyrido[3,4-b]indole-3-carboxylic acid hydrochloride is unique due to its specific functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C13H15ClN2O2

Molecular Weight

266.72 g/mol

IUPAC Name

3-methyl-1,2,4,9-tetrahydropyrido[3,4-b]indole-3-carboxylic acid;hydrochloride

InChI

InChI=1S/C13H14N2O2.ClH/c1-13(12(16)17)6-9-8-4-2-3-5-10(8)15-11(9)7-14-13;/h2-5,14-15H,6-7H2,1H3,(H,16,17);1H

InChI Key

FODCRGBCMJUSOP-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(CN1)NC3=CC=CC=C23)C(=O)O.Cl

Origin of Product

United States

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